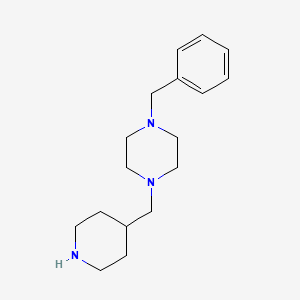

1-苄基-4-(哌啶-4-基甲基)哌嗪

描述

The compound "1-Benzyl-4-(piperidin-4-ylmethyl)piperazine" is a derivative of piperazine, which is a chemical structure commonly found in various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their diverse biological activities, including anti-acetylcholinesterase, antimicrobial, and potential antihypertensive effects .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the treatment of substituted benzhydryl chlorides with piperazine followed by various functionalization reactions such as N-sulfonation or reductive amination . For instance, compound 21, a potent inhibitor of acetylcholinesterase, was synthesized through a series of steps that introduced a benzylsulfonyl moiety and a methylamino group to the piperazine structure . Similarly, the synthesis of 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine involved the reaction of 1-benzhydryl piperazine with a sulfonyl chloride .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. The geometry around substituent atoms such as nitrogen or sulfur is often distorted tetrahedral . X-ray crystallography has been used to determine the precise structure of these compounds, revealing details such as bond lengths, angles, and conformational preferences .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of a benzotriazole moiety in some piperazine derivatives contributes to their affinity for 5-HT1A and 5-HT2 receptors, indicating that these structures can interact with biological targets through non-covalent interactions . The introduction of different substituents can significantly alter the biological activity of these compounds, as seen in the structure-activity relationship studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetic profile and its suitability as a drug candidate. For example, the introduction of a bulky substituent in the para position of the benzamide group can lead to an increase in anti-acetylcholinesterase activity . The crystal structures of these compounds provide insights into their intermolecular interactions, which can be dominated by dispersion forces in the absence of classical hydrogen bonds .

科学研究应用

抗抑郁药中的代谢途径

1-苄基-4-(哌啶-4-基甲基)哌嗪衍生物(例如 Lu AA21004)已因其在抗抑郁药中的代谢而受到研究。这些化合物经历各种氧化过程,包括羟基化和 N-氧化,主要由 CYP2D6、CYP2C9 和 CYP3A4/5 等酶介导 (Hvenegaard 等,2012).

哌嗪衍生物作为 α1-AR 拮抗剂

1-苄基-4-(哌啶-4-基甲基)哌嗪的衍生物已被设计和评估其作为 α1-AR(α-1 肾上腺素能受体)拮抗剂的潜力。这些化合物在这个领域显示出希望,表明在由 α1-AR 介导的疾病中具有潜在的治疗应用 (Li 等,2008).

在非典型抗精神病药中的潜力

研究探索了在开发非典型抗精神病药中使用 1-苄基-4-(哌啶-4-基甲基)哌嗪化合物。这些研究集中于合成和修饰哌嗪和哌啶衍生物以增强其药理效力和生物利用度,表明它们在治疗精神疾病方面的潜力 (Bolós 等,1996).

抗乙酰胆碱酯酶活性

某些 1-苄基-4-(哌啶-4-基甲基)哌嗪的衍生物已因其抗乙酰胆碱酯酶活性而合成,这在治疗阿尔茨海默病等疾病方面具有重要意义。这些化合物的苯甲酰胺部分的改变已显示出显着增强其活性 (Sugimoto 等,1990).

多巴胺受体亲和力

合成和评估 3-(4-苄基哌嗪-1-基甲基)吡唑并[1,5-α]吡啶等化合物的研究表明它们作为多巴胺受体配体的潜力。这些发现对于理解和潜在治疗与多巴胺失调相关的疾病至关重要 (Guca, 2014).

抗糖尿病特性

对 1-苄基-4-(哌啶-4-基甲基)哌嗪衍生物的研究也表明它们在控制糖尿病方面的潜力。PMS 812 等化合物在动物模型中显示出有效的抗糖尿病作用,主要通过增加胰岛素分泌,而与 α2 肾上腺素能受体阻断无关 (Le Bihan 等,1999).

Sigma-1 受体配体

N-(苯并呋喃-2-基甲基)-N'-苄基哌嗪,一类 1-苄基-4-(哌啶-4-基甲基)哌嗪衍生物,已被确定为高效且选择性的 sigma-1 受体配体。这些化合物对中枢神经系统疾病具有重要意义,并已考虑用于开发正电子发射断层扫描等成像技术 (Moussa 等,2010).

酪氨酸激酶抑制剂代谢

在癌症治疗中,已经研究了 4-(4-甲基-哌嗪-1-基甲基)-N-[6-甲基-5-(4-吡啶-3-基-嘧啶-2-氨基)-吡啶-3-基]-3-三氟甲基-苯甲酰胺(氟马替尼)等化合物。这些是新型抗肿瘤酪氨酸激酶抑制剂,其在人体内的代谢涉及 N-去甲基化和酰胺水解等过程 (Gong 等,2010).

有机锡 (IV) 化合物在癌症治疗中的应用

1-苄基-4-(哌啶-4-基甲基)哌嗪的有机锡 (IV) 衍生物,例如 R3SnL 和 R2SnLCl,已被合成和表征,显示出显着的抗菌、抗真菌和对癌细胞的细胞毒活性,表明它们在癌症治疗中的潜力 (Shaheen 等,2018).

HIV-1 进入抑制剂

1,4-二取代哌啶/哌嗪衍生物,包括 N-(4-氟-苄基)哌嗪类似物,已被合成并显示出是 HIV-1 进入的有效抑制剂,证明了它们作为抗 HIV 疗法的潜力 (Dong 等,2012).

安全和危害

“1-Benzyl-4-(piperidin-4-ylmethyl)piperazine” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

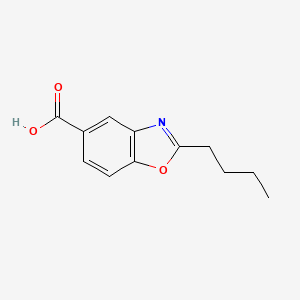

IUPAC Name |

1-benzyl-4-(piperidin-4-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-5,17-18H,6-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKLYRBVTHFMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)

![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)

![(E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3038682.png)

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3038683.png)

![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B3038684.png)